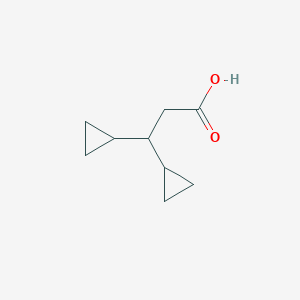
5-Aminopyridine-2-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Aminopyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H8ClN3O2S and a molecular weight of 209.66 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of 5-Aminopyridine-2-sulfonamide hydrochloride is characterized by the presence of a pyridine ring, an amine group, a sulfonamide group, and a hydrochloride salt .Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the utility of 5-aminopyridine derivatives in the synthesis of heterocyclic compounds, highlighting their significance in organic chemistry. For example, 2-aminopyridines have been utilized in a one-pot synthesis method to create imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides, showcasing the chemical versatility of aminopyridine-based sulfonamides in producing nucleophilic addition reactions and cyclization to yield heterocyclic derivatives with potential pharmaceutical relevance (Rozentsveig et al., 2013).
Metal Complexation for Biological Applications
The complexation of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions has been explored, indicating the potential of sulfonamide derivatives to form complexes with metal ions. This complexation could enhance the biological and catalytic potential of ligands, opening avenues for applications in pharmaceuticals and the chemical industry (Orie et al., 2021).
Herbicide Development
The synthesis process utilizing aminopyridine derivatives for producing sulfonylurea herbicides, such as imazosulfuron and its derivatives, demonstrates the agricultural application of these compounds. This underscores the role of aminopyridine-based sulfonamides in developing herbicides, with an emphasis on the synthesis and analysis of their structural characteristics (Gui-zhe, 2015).
Optical and Material Sciences
Investigations into polar crystalline materials containing 5-aminopyridine derivatives have revealed their significant optical properties and potential for the design of new functional materials. These studies provide insights into the structural and electron density distribution of such materials, highlighting their application in optical technologies and material science (Wojnarska et al., 2021).
Enzyme Inhibition for Therapeutic Use
The role of 5-aminopyridine derivatives as enzyme inhibitors, particularly in targeting carbonic anhydrase isozymes, underlines their therapeutic potential. Research has focused on synthesizing derivatives that exhibit strong inhibition against specific isozymes, which could be applied in the treatment of glaucoma and possibly other diseases where enzyme inhibition is therapeutic (Barboiu et al., 2000).
properties
IUPAC Name |
5-aminopyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTCKXAGJNNLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2-sulfonamide hydrochloride | |
CAS RN |
2230800-15-2 |
Source


|
| Record name | 5-aminopyridine-2-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626198.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate](/img/structure/B2626201.png)






![1-[4-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2626215.png)